molecular formula C21H23NO4 B2661125 Fmoc-Deg-OH CAS No. 218926-46-6

Fmoc-Deg-OH

Cat. No.: B2661125
CAS No.: 218926-46-6
M. Wt: 353.418
InChI Key: NUABWLRFIOIRJG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Deg-OH typically involves the reaction of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) with 2,2-dimethyl-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic acid. The reaction is carried out in the presence of a base, such as sodium bicarbonate, in a solvent like dioxane or dimethylformamide (DMF) . The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced to the amino acid resin, and subsequent deprotection steps are carried out using piperidine in DMF . This method allows for the rapid and efficient production of peptides with high purity.

Scientific Research Applications

Chemistry

Fmoc-Deg-OH is extensively used in the synthesis of peptides and proteins. Its base-labile properties make it an ideal protecting group for amines, allowing for selective deprotection during peptide synthesis .

Biology

In biological research, this compound is used to synthesize peptide-based hydrogels, which have applications in tissue engineering and drug delivery . These hydrogels provide a biocompatible matrix for cell growth and proliferation.

Medicine

The compound is also used in the development of peptide-based therapeutics. Peptides synthesized using this compound have shown potential in treating various diseases, including cancer and neurodegenerative disorders .

Industry

In the industrial sector, this compound is used in the production of biocompatible coatings and materials. These materials have applications in medical devices, wound healing, and drug delivery systems .

Mechanism of Action

The mechanism of action of Fmoc-Deg-OH involves the protection and deprotection of amine groups. The Fmoc group is introduced to the amine via nucleophilic attack on the highly reactive 9-fluorenylmethyl chloroformate . The deprotection process involves the removal of the Fmoc group using a base, resulting in the formation of a free amine . This mechanism allows for the selective protection and deprotection of amino acids during peptide synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Deg-OH is unique due to its base-labile properties, which allow for rapid and efficient deprotection without affecting other functional groups. This makes it highly suitable for use in solid-phase peptide synthesis .

Properties

IUPAC Name

2-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-3-21(4-2,19(23)24)22-20(25)26-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,3-4,13H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUABWLRFIOIRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218926-46-6
Record name 2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
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